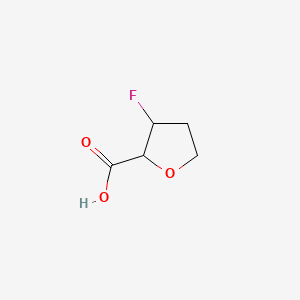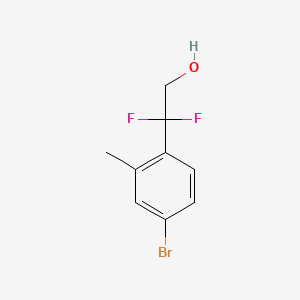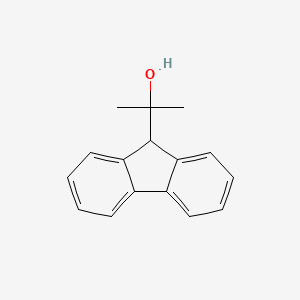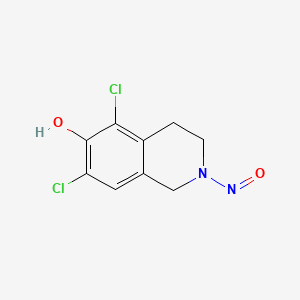
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound with the molecular formula C9H8Cl2N2O2 It is a derivative of isoquinoline, characterized by the presence of chlorine atoms at the 5th and 7th positions, a nitroso group at the 2nd position, and a hydroxyl group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. One common method includes the chlorination of 1,2,3,4-tetrahydroisoquinoline followed by nitration and subsequent reduction to introduce the nitroso group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 5,7-dichloro-2-nitro-1,2,3,4-tetrahydroisoquinolin-6-ol.
Reduction: Formation of 5,7-dichloro-2-amino-1,2,3,4-tetrahydroisoquinolin-6-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chlorine atoms may also contribute to the compound’s reactivity and specificity towards certain targets .
類似化合物との比較
Similar Compounds
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Similar structure but with a carboxylic acid group at the 6th position.
5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Contains a trityl group at the 2nd position and a carboxylic acid group at the 6th position.
Uniqueness
5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H8Cl2N2O2 |
|---|---|
分子量 |
247.07 g/mol |
IUPAC名 |
5,7-dichloro-2-nitroso-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-7-3-5-4-13(12-15)2-1-6(5)8(11)9(7)14/h3,14H,1-2,4H2 |
InChIキー |
UGNMMGWEFYOCBK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC(=C(C(=C21)Cl)O)Cl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13565886.png)
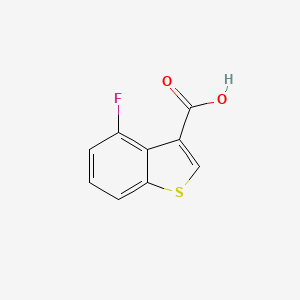
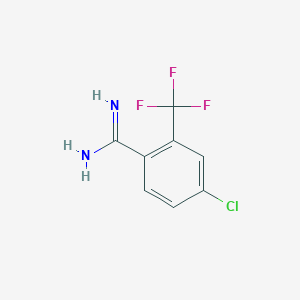
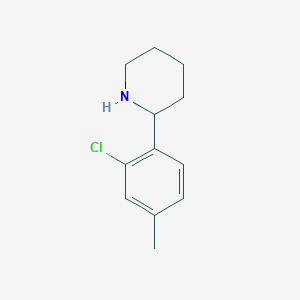
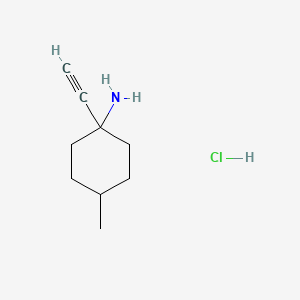
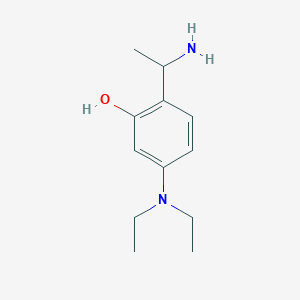
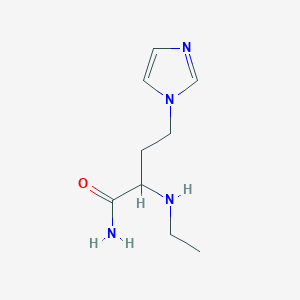
![2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13565953.png)
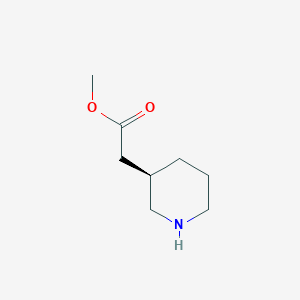
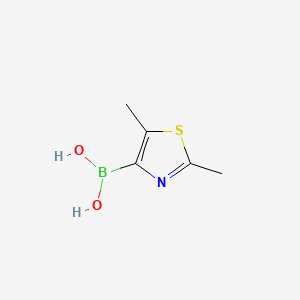
![3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)
